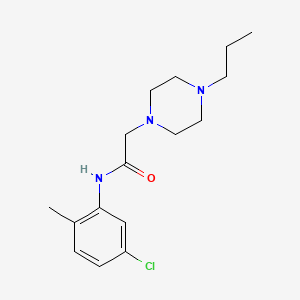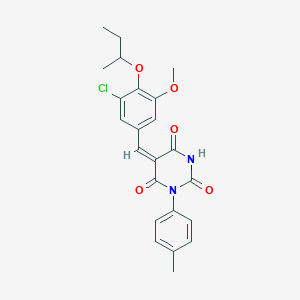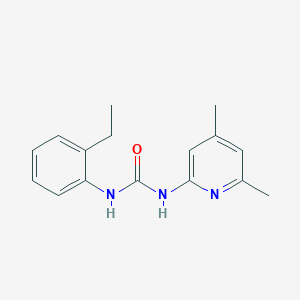![molecular formula C16H20N2O3 B5313542 3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)
3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine is a chemical compound with potential applications in scientific research. This compound is also known as DMAP-NP and has a molecular formula of C17H20N2O3. DMAP-NP is a piperidine derivative that has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of DMAP-NP is not fully understood. However, it has been proposed that DMAP-NP interacts with specific receptors in cells and tissues, leading to changes in cellular function and signaling pathways.
Biochemical and Physiological Effects:
DMAP-NP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMAP-NP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAP-NP has several advantages as a research tool. It is easy to synthesize, has excellent fluorescent properties, and has been shown to have promising applications in the field of fluorescence imaging. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain cellular receptors.
Direcciones Futuras
There are several future directions for the study of DMAP-NP. One potential direction is the development of more specific and targeted derivatives of DMAP-NP for use in scientific research. Another direction is the investigation of the potential therapeutic applications of DMAP-NP in the treatment of cancer and inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of DMAP-NP and its interactions with cellular receptors.
Métodos De Síntesis
The synthesis of DMAP-NP has been achieved by various methods. One of the most commonly used methods is the reaction of 3,5-dimethylpiperidine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. This method yields DMAP-NP as a yellow solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
DMAP-NP has been studied for its potential applications in scientific research. One of the most promising applications is in the field of fluorescence imaging. DMAP-NP has been shown to have excellent fluorescent properties, making it a useful tool for imaging biological structures such as cells and tissues.
Propiedades
IUPAC Name |
(E)-1-(3,5-dimethylpiperidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-9-13(2)11-17(10-12)16(19)8-5-14-3-6-15(7-4-14)18(20)21/h3-8,12-13H,9-11H2,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBWCLZWWZMIHT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5313476.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5313486.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,3-diyl)dimethanol](/img/structure/B5313498.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)